molecular formula C8H12N2O4S2 B13929846 N,N'-Bis(1-carboxyethyl) dithiooxamide CAS No. 54954-61-9

N,N'-Bis(1-carboxyethyl) dithiooxamide

Cat. No.: B13929846
CAS No.: 54954-61-9
M. Wt: 264.3 g/mol
InChI Key: HHWMJTSTCLXGFW-UHFFFAOYSA-N
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Description

N,N’-Bis(1-carboxyethyl) dithiooxamide is a chemical compound with the molecular formula C10H16N2O6S4 It is a derivative of dithiooxamide, characterized by the presence of carboxyethyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(1-carboxyethyl) dithiooxamide can be achieved through several methods. One common approach involves the reaction of dithiooxamide with carboxyethylating agents under controlled conditions. For instance, the reaction of tetrachloroethylene with sulfur and primary or secondary amines in dimethylformamide (DMF) under mild conditions can lead to the formation of N,N’-disubstituted dithiooxamides . This method typically yields the desired product in 30-70% yields with a 100% conversion rate.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(1-carboxyethyl) dithiooxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The carboxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N,N’-Bis(1-carboxyethyl) dithiooxamide can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

N,N’-Bis(1-carboxyethyl) dithiooxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-Bis(1-carboxyethyl) dithiooxamide involves its ability to chelate metal ions through its sulfur and nitrogen atoms. This chelation process can influence various molecular targets and pathways, including:

    Metal Ion Transport: The compound can facilitate the transport of metal ions across biological membranes.

    Enzyme Inhibition: By binding to metal ions in enzyme active sites, it can inhibit enzyme activity.

    Signal Transduction: Chelation of metal ions involved in signal transduction pathways can modulate cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis(1-carboxyethyl) dithiooxamide is unique due to its specific carboxyethyl groups, which provide distinct chemical reactivity and potential applications compared to its analogs. Its ability to form stable complexes with metal ions and its versatility in various chemical reactions make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

54954-61-9

Molecular Formula

C8H12N2O4S2

Molecular Weight

264.3 g/mol

IUPAC Name

2-[[2-(1-carboxyethylamino)-2-sulfanylideneethanethioyl]amino]propanoic acid

InChI

InChI=1S/C8H12N2O4S2/c1-3(7(11)12)9-5(15)6(16)10-4(2)8(13)14/h3-4H,1-2H3,(H,9,15)(H,10,16)(H,11,12)(H,13,14)

InChI Key

HHWMJTSTCLXGFW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC(=S)C(=S)NC(C)C(=O)O

Origin of Product

United States

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